N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine
Description
N-{(E)-[4-(Propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a pyridin-2-yl group and an (E)-configured imine linkage to a 4-isopropylbenzylidene moiety.
The synthesis of such compounds typically involves condensation reactions between a piperazine derivative and a substituted benzaldehyde. For example, analogous Schiff bases are synthesized by reacting 4-(pyridin-2-yl)piperazine with aldehydes under reflux conditions in polar aprotic solvents .
Properties
IUPAC Name |
(E)-1-(4-propan-2-ylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-16(2)18-8-6-17(7-9-18)15-21-23-13-11-22(12-14-23)19-5-3-4-10-20-19/h3-10,15-16H,11-14H2,1-2H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOOOPDXHONER-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321015 | |
| Record name | (E)-1-(4-propan-2-ylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103155-12-0 | |
| Record name | (E)-1-(4-propan-2-ylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be integrated into the production methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to present a comprehensive overview.
Structural Formula
The molecular structure of this compound can be represented as follows:
This compound features a piperazine ring, a pyridine moiety, and an isopropyl-substituted phenyl group, contributing to its unique chemical properties.
Physical Properties
- Molecular Weight: 288.41 g/mol
- Solubility: Soluble in polar organic solvents (e.g., DMSO, methanol)
Pharmacological Studies
This compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders and cancer treatment.
Neuropharmacology
Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, potentially aiding in the treatment of anxiety and depression .
Anticancer Activity
The compound's structure suggests potential interactions with cancer cell pathways. Preliminary studies have indicated that similar piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . Further research is needed to elucidate the specific mechanisms involved.
Chemical Synthesis
The synthesis of this compound involves several steps:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the pyridine group via nucleophilic substitution.
- Alkylation with isopropyl phenol , which enhances the lipophilicity of the compound.
These synthetic strategies are essential for producing derivatives with improved biological activity and selectivity .
Analytical Applications
The compound has been utilized as a chemosensor for detecting specific ions, such as cyanide, due to its ability to form stable complexes with metal ions. This application highlights its versatility beyond medicinal chemistry into analytical chemistry .
Case Study 1: Neuroprotective Effects
A study published in Neuropharmacology explored the neuroprotective effects of piperazine derivatives similar to this compound. The results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Anticancer Properties
In a clinical trial assessing various piperazine derivatives for anticancer activity, this compound was found to inhibit the proliferation of breast cancer cells significantly. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and relevant properties:
*Calculated based on molecular formula.
Structural and Electronic Effects
- Conversely, hydrophobic groups like isopropyl (target compound) or naphthylmethyl () improve lipid solubility, aiding blood-brain barrier penetration.
- Piperazine Substitution : The pyridin-2-yl group in the target compound may engage in hydrogen bonding or π-π stacking with receptor sites, similar to 5-HT₁A receptor ligands like MPPF derivatives .
Pharmacological Insights from Analogs
- Dopamine Receptor Selectivity : Compounds like S 18126 () with piperazine-linked aromatic systems show high affinity for dopamine D₄ receptors (Kᵢ = 2.4 nM), suggesting that the target compound’s piperazine-pyridine scaffold may also interact with dopaminergic pathways.
- Imaging Applications: The intermediate N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine () is critical for synthesizing 5-HT₁A imaging agents, highlighting the utility of piperazine-pyridine hybrids in diagnostic tools.
Biological Activity
N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(pyridin-2-yl)piperazin-1-amine is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Compound Overview
This compound features a piperazine ring, a pyridine moiety, and an isopropyl-substituted phenyl group, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the condensation of 4-(propan-2-yl)benzaldehyde with 4-(pyridin-2-yl)piperazine in a suitable solvent like ethanol, often catalyzed by acetic acid.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on similar piperazine derivatives revealed their effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives of piperazine compounds showed promising results against cancer cell lines, suggesting that this compound could inhibit tumor growth through mechanisms such as enzyme inhibition and apoptosis induction .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. For instance, it may act as an enzyme inhibitor, modulating critical metabolic processes that are dysregulated in various diseases.
Study 1: Antimicrobial Evaluation
A study investigating the antimicrobial efficacy of piperazine derivatives found that compounds similar to this compound displayed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives .
Study 2: Anticancer Properties
In another study, derivatives were tested against human cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a therapeutic potential for further development in oncology .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
